molecular formula C24H14F3N3O2S B15033310 (6Z)-5-imino-3-phenyl-6-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-3-phenyl-6-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15033310
M. Wt: 465.4 g/mol
InChI Key: AHEGSMIQKPWDKY-VGLNWYAGSA-N
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Description

The compound (6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and is substituted with phenyl and trifluoromethyl groups, enhancing its chemical properties.

Properties

Molecular Formula

C24H14F3N3O2S

Molecular Weight

465.4 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H14F3N3O2S/c25-24(26,27)16-8-4-7-15(11-16)20-10-9-17(32-20)12-18-21(28)30-19(14-5-2-1-3-6-14)13-33-23(30)29-22(18)31/h1-13,28H/b18-12-,28-21?

InChI Key

AHEGSMIQKPWDKY-VGLNWYAGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/C(=N)N23

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C(=N)N23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl and Trifluoromethyl Groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl iodide.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(6Z)-5-IMINO-3-PHENYL-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

  • (6Z)-5-Imino-3-phenyl-6-(phenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-5-Imino-3-phenyl-6-(4-methylphenylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

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